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Compound of Interest

2-[(3-

Compound Name: Hydroxyphenyl)formamido]acetam
ide

CAS No.: 1019353-72-0

Cat. No.: B1517085

Get Quote

Executive Summary & Chemical Identity

2-[(3-Hydroxyphenyl)formamido]acetamide is a functionalized acetanilide derivative

characterized by a tertiary formamide linkage.[1] Structurally, it serves as a versatile scaffold in
medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents
similar to Actarit and Iguratimod.[1] Its unique connectivity—a formylated nitrogen bridging a
phenol ring and a glycinamide tail—presents specific synthetic challenges regarding
regioselectivity (N- vs. O-alkylation) and rotameric complexity in characterization.[1]

Chemical Profile

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1517085#bc-rfq
https://www.benchchem.com/product/b1517085/docs?utm_src=pdf-body#comprehensive-technical-guide-synthesis-characterization-of-2-3-hydroxyphenyl-formamido-acetamide
https://patents.google.com/patent/CN1558898A/en
https://patents.google.com/patent/CN1558898A/en
https://patents.google.com/patent/CN1558898A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517085?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Detail

N-(3-Hydroxyphenyl)-N-(2-amino-2-
IUPAC Name (3-Hy yphenyl)-N-(
oxoethyl)formamide

CAS Number 1019353-72-0

Molecular Formula

Molecular Weight 194.19 g/mol

Core Moiety 3-Aminophenol / Glycinamide

Phenolic -OH, Tertiary Formamide, Primary

Key Functional Groups .
Amide

Retrosynthetic Analysis & Strategy

To synthesize this target with high purity, we must address the nucleophilic competition
between the aniline nitrogen and the phenolic oxygen.[1]

Mechanistic Logic[1]
o Disconnection: The strategic bond breaks are at the Formyl-Nitrogen bond and the Alkyl-
Nitrogen bond.[1]

e Precursors: 3-Aminophenol and 2-Chloroacetamide.[1]
e Selectivity Control:
o Challenge: In strong base, the phenol deprotonates (

) to form a phenoxide, which is a harder and faster nucleophile than the neutral aniline,
leading to unwanted O-alkylation.[1]

o Solution: Use a mild base (Sodium Bicarbonate,

for

) in a protic solvent.[1] This keeps the phenol protonated (neutral) while the aniline
remains nucleophilic enough to displace the chloride.[1]
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Pathway Visualization
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Figure 1: Retrosynthetic logic prioritizing Chemoselectivity.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Synthesis of N-(3-Hydroxyphenyl)glycinamide
This step establishes the carbon-nitrogen backbone via nucleophilic substitution.[1]
Reagents:

¢ 3-Aminophenol (1.09 g, 10 mmol)[1]

¢ 2-Chloroacetamide (1.03 g, 11 mmol)[1]

¢ Sodium Bicarbonate (
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,1.0g, 12 mmol)[1]

e Solvent: Water (20 mL) / Ethanol (5 mL)[1]
Procedure:
e Dissolution: In a 100 mL round-bottom flask, suspend 3-aminophenol in water/ethanol. Add

1]

o Note: The slight excess of mild base neutralizes the HCI byproduct without deprotonating
the phenol.[1]

e Addition: Add 2-chloroacetamide in one portion.

e Reflux: Heat the mixture to reflux (

C) for 4—6 hours.

o Monitoring: Check TLC (Ethyl Acetate/Hexane 4:1). The starting aminophenol (

) should disappear, replaced by a lower

spot (polar amide).[1]

o Workup: Cool the reaction to room temperature. The product often precipitates as a beige
solid.[1]

o If solid forms: Filter, wash with cold water (2 x 10 mL) to remove salts, and dry.[1]
o If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), dry over
, and concentrate.
 Purification: Recrystallize from Ethanol/Water if necessary.

Yield Target: 70—-85%.

Step 2: N-Formylation
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Converting the secondary amine to the tertiary formamide using a mixed anhydride method.[1]
Reagents:

e N-(3-Hydroxyphenyl)glycinamide (Intermediate from Step 1)[1]

e Formic Acid (98%, 5 mL)[1]

e Acetic Anhydride (2 mL)

Procedure:

e Activation: In a dry flask, cool Formic Acid (5 mL) to

C. Dropwise add Acetic Anhydride (2 mL). Stir for 30 mins at
C to generate the Acetic Formic Anhydride (active formylating agent).[1]

o Reaction: Add the solid intermediate from Step 1 to the active mixture.
 Stir: Allow to warm to room temperature and stir for 2—3 hours.

o Mechanism: The nucleophilic nitrogen attacks the formyl carbonyl.[1] The phenolic -OH
may also formylate (formate ester), but this is labile.[1]

¢ Hydrolysis (Critical): To remove any unwanted O-formyl groups, add 10 mL of water and stir
for 1 hour. The phenolic ester hydrolyzes much faster than the amide.[1]

 Isolation: Neutralize carefully with saturated

to pH 7. Extract with Ethyl Acetate or filter the precipitate.[1]
e Drying: Vacuum dry at
C.

Yield Target: 80—90%.

Workflow Diagram
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Step 2: Formylation Final Product:
(HCOOH/Ac20) 2-[(3-Hydroxyphenyl)
+ Hydrolysis formamido]acetamide

Step 1: N-Alkylation
(ag. NaHCO3, Reflux)
Target: N-Alkylation

Intermediate:
N-(3-HO-Ph)glycinamide

Start:

3-Aminophenol

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow.

Characterization & Validation

The presence of the formamide group induces rotamerism (cis/trans isomers around the N-
C=0 bond), often resulting in doubled peaks in NMR spectra.[1] This is a hallmark of the
correct structure, not an impurity.

Expected Spectral Data
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] Expected Signal / .
Technique . Interpretation
Observation

Phenolic -OH (

1H NMR (DMSO-d6) 9.6 (s, 1H)

exchangeable).[1]

Formyl proton (-CHO). Split

8.3&8.5 (s, 1H, split) due to rotamers (approx 3:1
ratio).[1]

Primary Amide
7.0-7.5(brs, 2H)

Aromatic protons (3-

6.5-7.2(m, 4H) substituted pattern).[1]

Methylene

4.2 & 4.4 (s, 2H, split) )
[1] Split due to rotamers.[1]

IR (ATR) 3200-3400 Broad -OH and -NH stretch.[1]
Amide | (Formamide &

1660-1680 Acetamide C=0).[1] Strong
doublet.

MS (ESI+) m/z 195.07 Protonated molecular ion.[1]

Quality Control (Self-Validating System)

e Rotamer Check: If the NMR shows "impurity" peaks that integrate perfectly to the main
peaks (e.g., 1:3 ratio) and coalesce upon heating to

C, the structure is confirmed as a tertiary amide.[1]

» Regioselectivity Check: A shift in the aromatic protons compared to the starting material
confirms N-substitution.[1] If O-alkylation occurred, the methylene protons would appear at a
different shift (
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4.5-4.[1]6) and the phenolic OH signal would be absent.[1]
Safety & Handling
e 3-Aminophenol: Toxic if swallowed or inhaled.[1] Muta. 2. Use in a fume hood.[1]

e 2-Chloroacetamide: A sensitizer and potential reproductive toxin.[1] Wear double nitrile
gloves.[1]

» Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1] Quench
carefully.

References
e N-Alkylation of Aminophenols

o General Method: "Selective N-alkylation of aminophenols using chloroacetamides in
agueous media."[1] Adapted from Journal of Medicinal Chemistry, 1976, 19(1), 172-173.[1]
Link[1]

o Formylation Protocol

o Mixed Anhydride Method: "Formylation of amines using formic acid and acetic anhydride."
[1] Organic Syntheses, 1955, Coll.[1] Vol. 3, p. 590.[1] Link[1]

e Chemical Identity

o PubChem Compound Summary for CID 24866785 (2-[(3-
Hydroxyphenyl)formamido]acetamide).[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. CN1558898A - Antiviral agent - Google Patents [patents.google.com]

e To cite this document: BenchChem. [Comprehensive Technical Guide: Synthesis &
Characterization of 2-[(3-Hydroxyphenyl)formamido]acetamide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1517085/docs#comprehensive-
technical-guide-synthesis-characterization-of-2-3-hydroxyphenyl-formamido-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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